![molecular formula C12H17FN4O4S B2804152 1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea CAS No. 2034542-52-2](/img/structure/B2804152.png)
1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C12H17FN4O4S and its molecular weight is 332.35. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodegradation of Thiadiazole-Urea Herbicides
The photodegradation of thiadiazole-urea herbicides, closely related to the specified compound, has been studied to understand their environmental fate and the mechanisms of their degradation under sunlight. The research found that photodegradation involves specific molecular rearrangements, such as S-to-N benzyl migration followed by sulfur-oxygen substitution, highlighting the compound's reactivity to light and its potential environmental impacts. This study provides insights into the stability and breakdown pathways of thiadiazole-urea derivatives when exposed to sunlight, contributing to environmental safety assessments of such chemicals (Moorman, Findak, & Ku, 1985).
Orexin Receptor Mechanisms and Eating Disorders
Research into the orexin system, which modulates various physiological processes including feeding and stress responses, has revealed the potential of compounds targeting orexin receptors for treating compulsive behaviors, such as binge eating. Although not directly mentioning the specific compound , studies involving similar chemical structures have shown that selective antagonism at orexin receptors could offer a novel approach to managing eating disorders with a compulsive component. This indicates a promising area of research for developing therapeutic agents based on the structural framework of thiadiazole-urea derivatives (Piccoli et al., 2012).
Addition Reactions and Structural Analysis
The addition reactions of diamides to 1,2,5‐thiadiazole 1,1‐dioxide derivatives, including compounds structurally related to the specified molecule, have been extensively studied. These reactions have been instrumental in synthesizing new compounds and elucidating their structures through techniques such as X-ray crystallography. Such research contributes to a deeper understanding of the reactivity and potential applications of 1,2,5-thiadiazole derivatives in various fields, including materials science and pharmaceutical development (Caram et al., 2004).
Bioactivities of Thiadiazole-Urea Derivatives
Studies on the synthesis and bioactivity evaluation of thiadiazole-urea compounds, similar to the chemical , have demonstrated their potential in developing new fungicidal agents. These compounds exhibit excellent activities against various fungal pathogens, indicating their potential utility in agricultural and pharmaceutical applications. The research into their synthesis, crystal structure, and bioactivities provides valuable insights into the design and development of new fungicides based on the thiadiazole-urea scaffold (Song et al., 2008).
特性
IUPAC Name |
1-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O4S/c1-16-10-6-8(13)9(15-12(18)14-4-5-21-3)7-11(10)17(2)22(16,19)20/h6-7H,4-5H2,1-3H3,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQIGFYRBKBEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)NCCOC)F)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-methoxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-fluorophenyl)-N-(thiazol-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2804071.png)
![2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic Acid](/img/structure/B2804072.png)
![2-(3-{[2-(cyclopentylamino)-2-oxoethyl]thio}-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2804075.png)
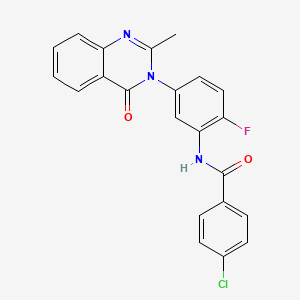
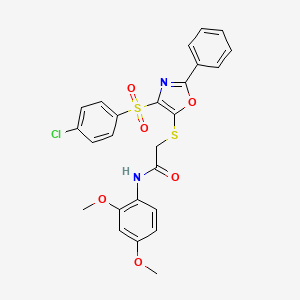
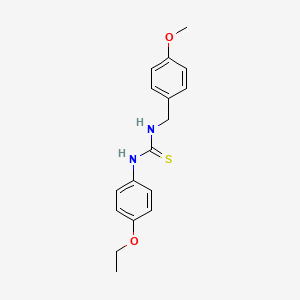
![N-[2-(4-fluorophenoxy)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2804081.png)

![4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2804088.png)
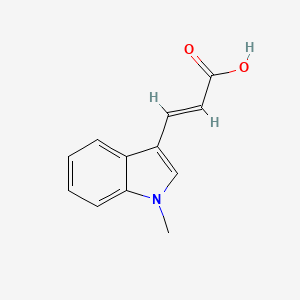
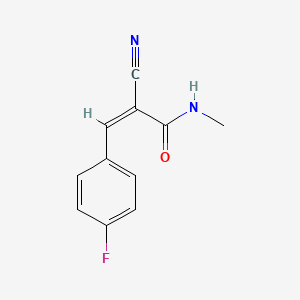
![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2804091.png)
